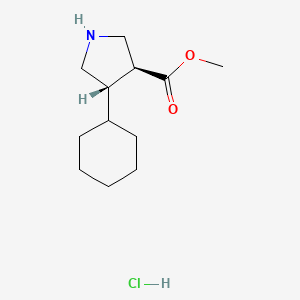
Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its cyclohexyl group attached to the pyrrolidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as cyclohexylamine and methyl pyrrolidine-3-carboxylate.
Reaction Conditions: The reaction involves the formation of an amide bond between the cyclohexylamine and the pyrrolidine-3-carboxylate under controlled conditions, often using coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts such as DMAP.
Purification: The resulting product is purified through techniques like recrystallization or column chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product, including analytical techniques like HPLC and NMR spectroscopy.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include KMnO4, CrO3, and H2O2.
Reduction Reagents: Typical reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products:
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
類似化合物との比較
Methyl (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride: The enantiomer of the compound, differing in the configuration of the chiral centers.
Methyl (3S,4R)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride: Another stereoisomer with a different spatial arrangement of the substituents.
Uniqueness: The uniqueness of Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride lies in its specific stereochemistry, which can lead to different biological activities and chemical properties compared to its isomers.
特性
IUPAC Name |
methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h9-11,13H,2-8H2,1H3;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAZFMSMUSGEAD-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














